5-Fluoro-1,2-oxathiolane 2,2-Dioxide
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Overview
Description
5-Fluoro-1,2-oxathiolane 2,2-Dioxide is a chemical compound with the molecular formula C3H5FO3S. It is known for its unique structure, which includes a fluorine atom and a 1,2-oxathiolane ring with two dioxide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2-oxathiolane 2,2-Dioxide typically involves the fluorination of 1,2-oxathiolane 2,2-dioxide. One common method includes the reaction of 1,2-oxathiolane with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2-oxathiolane 2,2-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxathiolane derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1,2-oxathiolane 2,2-Dioxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2-oxathiolane 2,2-Dioxide involves its interaction with molecular targets through its fluorine atom and oxathiolane ring. These interactions can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to participate in specific chemical reactions that can alter cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Oxathiolane 2,2-Dioxide: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
1,3-Propanesultone: Similar ring structure but different functional groups, leading to different chemical properties and applications.
Uniqueness
The fluorine atom also imparts specific chemical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C3H5FO3S |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-fluorooxathiolane 2,2-dioxide |
InChI |
InChI=1S/C3H5FO3S/c4-3-1-2-8(5,6)7-3/h3H,1-2H2 |
InChI Key |
YFBISIRGERQHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)OC1F |
Origin of Product |
United States |
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